1,6-dimethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,6-DIMETHYL-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DIMETHYL-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors to form the pyrazolopyridine core, followed by functionalization to introduce the desired substituents.
Cyclization: The initial step involves the formation of the pyrazolopyridine core through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a pyridine carboxylic acid derivative under acidic or basic conditions.
Functionalization: After the core structure is formed, various functional groups are introduced through a series of reactions
Final Assembly: The final step involves the coupling of the functionalized pyrazolopyridine intermediate with the appropriate phenyl derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must ensure the safety and environmental compliance of the production methods.
Chemical Reactions Analysis
Types of Reactions
1,6-DIMETHYL-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,6-DIMETHYL-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which can be useful in cancer treatment.
Biological Research: It is used in studies involving cell signaling pathways and molecular targets.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-DIMETHYL-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with a similar core structure, known for their kinase inhibitory activity.
Indole Derivatives: Compounds with a similar aromatic structure, used in various biological applications.
Uniqueness
1,6-DIMETHYL-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its morpholinocarbonyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C20H21N5O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1,6-dimethyl-N-[4-(morpholine-4-carbonyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H21N5O3/c1-13-11-16(17-12-21-24(2)18(17)22-13)19(26)23-15-5-3-14(4-6-15)20(27)25-7-9-28-10-8-25/h3-6,11-12H,7-10H2,1-2H3,(H,23,26) |
InChI Key |
BDDXGQYQOQJAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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